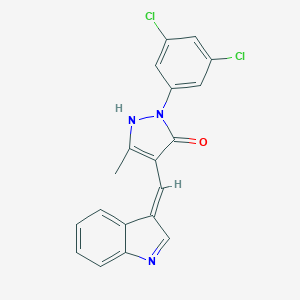![molecular formula C21H16BrN3O B302871 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B302871.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, also known as BIA, is a chemical compound that has been extensively studied for its potential therapeutic properties. BIA belongs to the class of benzimidazole derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One of the advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide also has several limitations for lab experiments. It is a relatively complex molecule, which makes its synthesis challenging. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide is also highly insoluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide. One area of interest is the development of more efficient synthesis methods for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide and its derivatives. Another area of interest is the elucidation of the mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide, which could lead to the development of more effective anticancer drugs. Additionally, further studies are needed to investigate the potential side effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics in vivo. Finally, the potential use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in combination with other anticancer drugs should be explored.
合成法
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide involves the reaction of 2-(4-bromophenyl)acetic acid with 4-(1H-benzimidazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide in a high yield.
科学的研究の応用
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide has also been shown to inhibit the growth of tumor xenografts in animal models.
特性
製品名 |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide |
|---|---|
分子式 |
C21H16BrN3O |
分子量 |
406.3 g/mol |
IUPAC名 |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C21H16BrN3O/c22-16-9-5-14(6-10-16)13-20(26)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
InChIキー |
XBEPWNJATSEUQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B302806.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)
![1,3-diethyl-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302812.png)